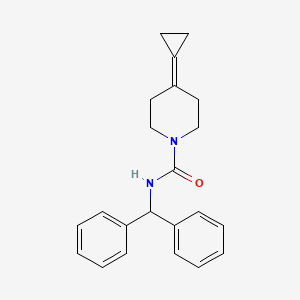

N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide

描述

N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide (CAS 1171401-74-3) is a piperidine-derived compound with a molecular formula of C₂₄H₂₆N₄O₂ and a molecular weight of 402.5 g/mol . Its structure features a benzhydryl group (diphenylmethyl) attached to the piperidine ring’s nitrogen atom and a 4-cyclopropylidene-1,3,4-oxadiazole moiety fused to the 4-position of the piperidine core (SMILES: O=C(NC(c1ccccc1)c1ccccc1)N1CCC(c2nnc(C3CC3)o2)CC1) .

Piperidine carboxamides are prevalent in central nervous system (CNS) drug development, particularly targeting sigma receptors or opioid receptors .

属性

IUPAC Name |

N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(24-15-13-18(14-16-24)17-11-12-17)23-21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFYVGQVWLFNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a suitable benzhydryl halide reacts with the piperidine ring.

Formation of the Cyclopropylidene Moiety: The cyclopropylidene group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

化学反应分析

Types of Reactions

N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of novel organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: The compound finds applications in the development of new materials and as a catalyst in industrial processes.

作用机制

The mechanism of action of N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Table 1: Key Structural Comparisons

*Calculated from formula C₁₂H₁₈Cl₂N₂·2HBr.

Pharmacological and Functional Insights

(1) Sigma Receptor Ligands (BD 1008, BD 1047)

BD 1008 and BD 1047 are sigma-1 receptor antagonists with dichlorophenyl and pyrrolidinyl/dimethylamino groups . Unlike these, this compound lacks halogen substituents but incorporates a rigid oxadiazole ring. This rigidity may alter binding kinetics or selectivity for sigma receptor subtypes .

(2) Opioid Analogues (Cyclopropylfentanyl)

Cyclopropylfentanyl, a fentanyl derivative with a cyclopropane carboxamide group, is a potent mu-opioid agonist . The target compound’s fused cyclopropylidene-oxadiazole introduces greater conformational restraint compared to cyclopropylfentanyl’s flexible carboxamide side chain, likely diverting its activity away from opioid receptors .

Table 2: Physicochemical Comparison

- Toxicity: Limited toxicological data exist for the target compound, but structurally related piperidine carboxamides (e.g., benzyl 4-aminopiperidine-1-carboxylate) lack comprehensive safety profiles . Cyclopropylfentanyl’s high opioid potency poses significant overdose risks .

生物活性

N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews the existing literature on its biological activities, focusing on enzyme inhibition, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzhydryl group and a cyclopropylidene moiety. This unique structure may contribute to its biological activities, particularly as an inhibitor of specific enzymes involved in neurotransmission and microbial resistance.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Recent studies have highlighted the inhibitory effects of similar compounds on AChE and BuChE, which are critical in the treatment of Alzheimer's disease. For instance, derivatives of carboxamides have shown varying degrees of inhibition against these enzymes. The most potent inhibitors reported had IC50 values ranging from 27.04 µM to 106.75 µM for AChE, indicating a promising avenue for further exploration in neurodegenerative disease therapies .

Table 1: Summary of AChE Inhibition Potency

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Rivastigmine | 56.10 | |

| N-benzhydryl derivative | 27.04-106.75 | |

| Other carboxamide derivatives | Varies |

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against various pathogens, including Mycobacterium tuberculosis. While specific data for this compound is limited, related compounds with similar structural features have demonstrated moderate antibacterial activity. For instance, certain carboxamide derivatives exhibited minimum inhibitory concentrations (MIC) that were effective against nontuberculous mycobacteria .

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| N-benzhydryl derivative | Mycobacterium tuberculosis | ≥62.5 | |

| Other carboxamides | Various | Varies |

Case Studies and Research Findings

In a recent study examining the biological activity of similar compounds, researchers found that modifications in the alkyl chain length significantly influenced enzyme inhibition potency. The results indicated that optimal chain lengths led to enhanced inhibition of cholinesterases, suggesting that structural variations in this compound could yield similarly beneficial effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to their target enzymes. Such studies revealed that specific interactions between the compound and active site residues could enhance inhibitory effects, paving the way for rational drug design targeting neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。